2,4'-Diformyl-1,1'-(oxydimethylene)dipyridinium dichloride
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Overview
Description
2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride is a chemical compound with the molecular formula C14H14N4O32Cl It is known for its unique structure, which includes two pyridinium rings connected by an oxydimethylene bridge and formyl groups at the 2 and 4 positions of the pyridinium rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride typically involves the reaction of pyridine derivatives with formaldehyde and hydrochloric acid. The process can be summarized as follows:
Starting Materials: Pyridine derivatives, formaldehyde, hydrochloric acid.
Reaction Conditions: The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the oxydimethylene bridge.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Substitution: The pyridinium rings can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Scientific Research Applications
2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pyridinium rings can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Obidoxime chloride: Similar structure with oxime groups instead of formyl groups.
Paraquat dichloride: Contains bipyridinium structure but lacks the formyl groups and oxydimethylene bridge.
Uniqueness
2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride is unique due to its combination of formyl groups and oxydimethylene bridge, which confer distinct reactivity and potential applications compared to other pyridinium derivatives. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
78232-20-9 |
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Molecular Formula |
C14H14Cl2N2O3 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
1-[(4-formylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-2-carbaldehyde;dichloride |
InChI |
InChI=1S/C14H14N2O3.2ClH/c17-9-13-4-7-15(8-5-13)11-19-12-16-6-2-1-3-14(16)10-18;;/h1-10H,11-12H2;2*1H/q+2;;/p-2 |
InChI Key |
IWFCWSODAXPZSN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C(=C1)C=O)COC[N+]2=CC=C(C=C2)C=O.[Cl-].[Cl-] |
Origin of Product |
United States |
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